molecular formula C17H14N6 B12857135 N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No.: B12857135
M. Wt: 302.33 g/mol
InChI Key: XYEFJKRTJUALOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the methylation and phenylation of the core structure to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .

Scientific Research Applications

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3) by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
  • N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
  • N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives

Uniqueness

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is unique due to its dual substitution with both methyl and phenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of novel inhibitors and therapeutic agents .

Properties

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C17H14N6/c1-22(13-6-3-2-4-7-13)17-18-11-9-15(21-17)14-12-20-23-16(14)8-5-10-19-23/h2-12H,1H3

InChI Key

XYEFJKRTJUALOK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

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